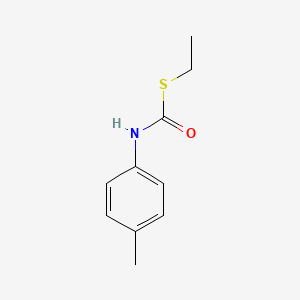
S-Ethyl (4-methylphenyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethyl (4-methylphenyl)carbamothioate: is an organic compound belonging to the class of carbamothioates. It is primarily used as a herbicide and is known for its effectiveness in controlling a wide range of weeds. This compound is characterized by its sulfur-containing carbamate structure, which contributes to its herbicidal properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methylphenyl)carbamothioate typically involves the reaction of 4-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions: S-Ethyl (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamothioates.
科学的研究の応用
S-Ethyl (4-methylphenyl)carbamothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its effects on microbial populations and its role in soil health.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields
作用機序
The herbicidal action of S-Ethyl (4-methylphenyl)carbamothioate involves the inhibition of key enzymes in the target plants. The compound interferes with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The molecular targets include enzymes involved in the biosynthesis of branched-chain amino acids .
類似化合物との比較
- S-Ethyl dipropyl carbamothioate
- S-Propyl dipropyl carbamothioate
- S-Ethyl bis(2-methylpropyl)carbamothioate
Comparison: S-Ethyl (4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct herbicidal properties. Compared to other carbamothioates, it exhibits higher selectivity and potency against a broader spectrum of weeds. Additionally, its chemical stability and ease of synthesis make it a preferred choice in agricultural applications .
特性
CAS番号 |
121781-91-7 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
S-ethyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
InChIキー |
CZXCDNYHYLZEDL-UHFFFAOYSA-N |
正規SMILES |
CCSC(=O)NC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
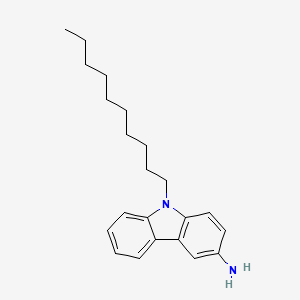
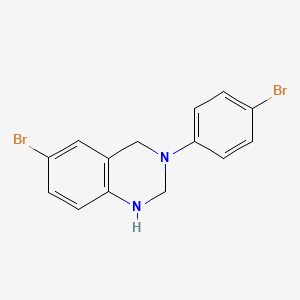
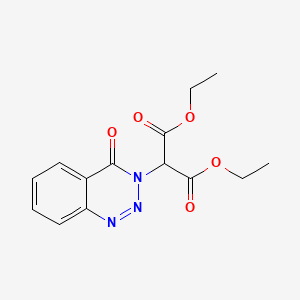
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)

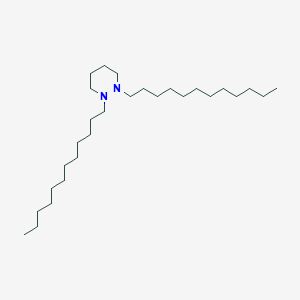
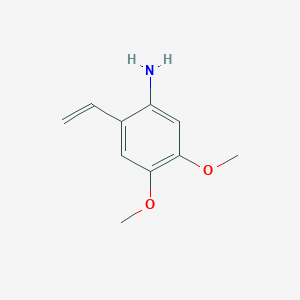
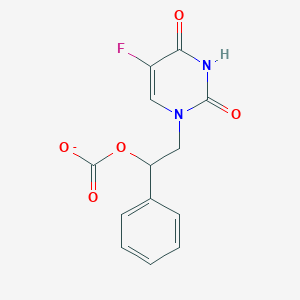
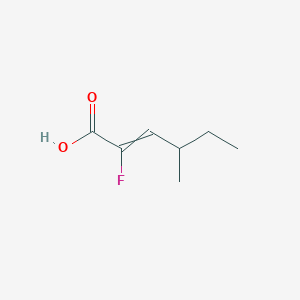

![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
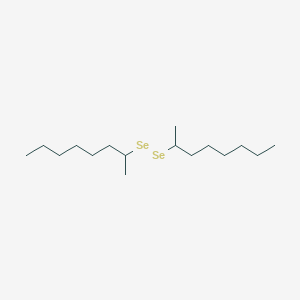
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
